Cas no 63450-86-2 (5-nitroso-8-Quinolinol hydrochloride)
5-nitroso-8-Quinolinol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-nitroso-8-Quinolinol hydrochloride
- SCHEMBL6865586
- 5-nitrosoquinolin-8-ol hydrochloride
- 63450-86-2
- 8-hydroxy-5-nitrosoquinoline hydrochloride
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- MDL: MFCD19690085
- Inchi: 1S/C9H6N2O2.ClH/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8;/h1-5,12H;1H
- InChI Key: XOBFMSKNOIOVNC-UHFFFAOYSA-N
- SMILES: Cl.OC1=CC=C(C2=CC=CN=C21)N=O
Computed Properties
- Exact Mass: 210.0196052g/mol
- Monoisotopic Mass: 210.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
5-nitroso-8-Quinolinol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D663046-25g |
5-Nitroso-8-hydroxyquinoline HCl salt |
63450-86-2 | 95% | 25g |
$295 | 2024-08-03 | |
| eNovation Chemicals LLC | D663046-25g |
5-Nitroso-8-hydroxyquinoline HCl salt |
63450-86-2 | 95% | 25g |
$295 | 2025-02-27 | |
| eNovation Chemicals LLC | D663046-25g |
5-Nitroso-8-hydroxyquinoline HCl salt |
63450-86-2 | 95% | 25g |
$295 | 2025-02-24 |
5-nitroso-8-Quinolinol hydrochloride Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-nitroso-8-Quinolinol hydrochloride
Introduction to 5-Nitroso-8-Quinolinol Hydrochloride (CAS No: 63450-86-2)
5-Nitroso-8-Quinolinol Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 63450-86-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline derivatives, a class of heterocyclic organic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The nitroso and hydroxyl functional groups present in its molecular structure contribute to its unique reactivity and pharmacological properties, making it a subject of extensive research interest.
The molecular structure of 5-Nitroso-8-Quinolinol Hydrochloride consists of a quinoline core substituted with a nitroso group at the 5-position and a hydroxyl group at the 8-position, with the hydrochloride salt form enhancing its solubility in aqueous solutions. This structural configuration imparts distinct chemical and biological characteristics, enabling its utility in various chemical transformations and biological assays. The compound’s ability to participate in redox reactions, coupled with its interaction with biological targets, has positioned it as a valuable scaffold for drug discovery initiatives.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 5-Nitroso-8-Quinolinol Hydrochloride has emerged as a promising candidate due to its ability to modulate key enzymatic pathways involved in disease progression. Specifically, research has highlighted its potential in inhibiting enzymes such as topoisomerases and kinases, which are critical for cellular proliferation and survival. These findings have spurred interest in developing analogs of this compound to enhance its therapeutic efficacy while minimizing potential side effects.
One of the most compelling aspects of 5-Nitroso-8-Quinolinol Hydrochloride is its role as an intermediate in the synthesis of more complex pharmacophores. The nitroso group serves as a versatile handle for further functionalization, allowing chemists to explore diverse structural modifications. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific protein-protein interactions relevant to neurodegenerative diseases. The hydroxyl group also provides opportunities for conjugation with other bioactive molecules, thereby expanding its applications in prodrug design and targeted therapy.
The pharmacokinetic profile of 5-Nitroso-8-Quinolinol Hydrochloride has been a focal point of investigation. Studies indicate that the hydrochloride salt enhances oral bioavailability, making it a suitable candidate for systemic administration. Additionally, preclinical studies have demonstrated its ability to cross the blood-brain barrier, raising possibilities for treating central nervous system disorders. These attributes align well with current trends in drug development, where compounds exhibiting improved pharmacokinetic properties are highly sought after.
Advances in computational chemistry have further accelerated the exploration of 5-Nitroso-8-Quinolinol Hydrochloride. Molecular modeling techniques have been employed to predict binding affinities and identify optimal binding modes with biological targets. These simulations have guided the design of derivatives with enhanced potency and selectivity. For instance, computational studies have suggested that modifications at the 3-position of the quinoline ring can significantly improve binding interactions with certain kinases, paving the way for next-generation anticancer agents.
The synthesis of 5-Nitroso-8-Quinolinol Hydrochloride presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted byproducts. However, recent innovations in catalytic methods have streamlined these procedures, improving yield and purity. Transition metal-catalyzed reactions, in particular, have shown promise in facilitating the introduction of nitroso and hydroxyl groups with high precision. Such advancements not only enhance efficiency but also align with green chemistry principles by reducing waste and energy consumption.
Ethical considerations are paramount when evaluating the use of 5-Nitroso-8-Quinolinol Hydrochloride in pharmaceutical applications. While preclinical data suggests its potential as a therapeutic agent, further studies are necessary to fully understand its safety profile and long-term effects. Collaborative efforts between academic researchers and industry scientists are essential to ensure that development proceeds responsibly and with minimal risk to human health. Regulatory agencies also play a crucial role in overseeing these efforts, ensuring that new drugs meet stringent quality standards before reaching clinical trials.
The broader impact of 5-Nitroso-8-Quinolinol Hydrochloride extends beyond individual research projects; it contributes to the advancement of chemical biology as a whole. By serving as a building block for more complex molecules, this compound exemplifies how fundamental research can lead to tangible therapeutic breakthroughs. Its study also underscores the importance of interdisciplinary collaboration—integrating insights from organic chemistry, biochemistry, pharmacology, and computational science—to address complex biomedical challenges effectively.
Looking ahead, the future prospects for 5-Nitroso-8-Quinolinol Hydrochloride appear promising. Ongoing research aims to uncover new applications for this compound while refining synthetic methodologies for greater scalability. Innovations in drug delivery systems may further enhance its clinical utility by improving targeting specificity and reducing systemic side effects. As our understanding of disease mechanisms evolves, so too will our capacity to harness compounds like 5-Nitroso-8-Quinolinol Hydrochloride for treating a wide range of disorders.
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